PKI-179 - 1197160-28-3

PKI-179

Catalog Number: EVT-287253
CAS Number: 1197160-28-3
Molecular Formula: C25H28N8O3
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI3Ka/mTOR Inhibitor PKI-179 is a second generation, small-molecule mimetic of ATP that targets the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. PKI-179 selectively inhibits mTOR and phosphoinositide-3-kinase (PI3K) alpha. By inhibiting the PI3K/mTOR signaling pathway, this agent may inhibit tumor cell proliferation and survival.
Source and Classification

PKI-179 is classified as an investigational drug and is currently under research for its therapeutic applications in oncology. It is characterized by its oral bioavailability, making it a candidate for more convenient administration compared to intravenous therapies. The chemical formula of PKI-179 is C25H28N8O3C_{25}H_{28}N_{8}O_{3}, and it has a molecular weight of approximately 488.55 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of PKI-179 involves several key steps that modify the structure of the parent compound PKI-587. The process includes:

The synthetic route typically employs standard organic chemistry techniques, including coupling reactions, purification methods like chromatography, and characterization through spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry .

Molecular Structure Analysis

Structure and Data

The molecular structure of PKI-179 can be described using its IUPAC name: 3-{4-[4-(morpholin-4-yl)-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl}-1-(pyridin-4-yl)urea. This complex structure features multiple functional groups that contribute to its biological activity.

Key structural features include:

  • Morpholine Ring: Contributes to the compound's ability to interact with biological targets.
  • Triazine Core: Essential for binding interactions with phosphatidylinositol-3-kinase.

The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict how it interacts with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

PKI-179 undergoes various chemical reactions relevant to its synthesis and degradation:

  1. Oxidation: Involves adding oxygen or removing hydrogen from the compound.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution Reactions: Functional groups can be replaced with others under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to optimize yields and minimize by-products.

Mechanism of Action

Process and Data

PKI-179 exerts its pharmacological effects primarily through the inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This dual inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to increased apoptosis in cancer cells.

Key points about its mechanism include:

  • Binding Interactions: The compound binds to specific residues in both PI3K and mTOR, significantly affecting their activity.
  • Inhibition Potency: It displays low nanomolar IC50 values against various isoforms of PI3K (e.g., 8 nM for PI3Kα) and mTOR .

In vivo studies have demonstrated that administration of PKI-179 can significantly reduce tumor growth in xenograft models when dosed appropriately (e.g., 50 mg/kg) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PKI-179 exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight488.55 g/mol
Water Solubility0.056 mg/mL
LogP (octanol-water partition)2.19
pKa (strongest basic)5.69
Polar Surface Area117.63 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

These properties suggest moderate lipophilicity, which may influence absorption characteristics, while the polar surface area indicates potential for solubility in biological systems .

Applications

Scientific Uses

PKI-179 has significant potential in cancer research due to its ability to inhibit key signaling pathways involved in tumor growth:

  1. Cancer Treatment: Investigated for efficacy against various advanced malignant solid tumors.
  2. Research Tool: Used in laboratory settings to study the PI3K/Akt/mTOR signaling pathway's role in cancer biology.
  3. Potential Combination Therapies: Its dual inhibition profile makes it a candidate for combination therapies with other anticancer agents to enhance therapeutic efficacy .
Introduction to PI3K/mTOR Signaling Pathway and Therapeutic Targeting

Overview of PI3K Isoforms and mTOR Complexes in Oncogenesis

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a master regulator of cell growth, survival, metabolism, and proliferation. Class I PI3Ks are heterodimers consisting of a p110 catalytic subunit (α, β, δ, γ isoforms) and a p85 regulatory subunit. Among these, PIK3CA (encoding p110α) is the most frequently mutated oncogene in human cancers, with activating mutations (e.g., E542K, E545K, H1047R) occurring in 11–35% of breast, endometrial, colorectal, and other solid tumors [3] [5] [9]. These mutations lead to constitutive pathway activation by enhancing lipid kinase activity or impairing regulatory subunit inhibition.

Downstream, mTOR exists in two functionally distinct complexes:

  • mTORC1 (mTOR, Raptor, mLST8, PRAS40): Integrates nutrient/energy/growth factor signals to regulate protein synthesis via S6K and 4EBP1 phosphorylation.
  • mTORC2 (mTOR, Rictor, mSIN1, mLST8): Phosphorylates AKT at Ser473, enabling full activation and regulating cytoskeletal dynamics [1] [4].

Pathway hyperactivation occurs via multiple mechanisms: RTK overexpression (EGFR, HER2), PIK3CA mutations/amplifications, PTEN loss (occurring in ~40% of advanced cancers), or AKT amplification. This dysregulation promotes tumorigenesis by driving uncontrolled proliferation, suppressing apoptosis, and enhancing angiogenesis [1] [3] [5].

Rationale for Dual PI3K/mTOR Inhibition in Cancer Therapy

Single-target inhibitors (e.g., PI3Kα-selective or mTORC1 inhibitors) face limitations due to:

  • Compensatory feedback loops: mTORC1 inhibition relieves S6K-mediated suppression of IRS-1, reactivating PI3K/AKT signaling.
  • mTORC2-mediated AKT activation: Selective mTORC1 inhibitors (rapalogs) fail to block mTORC2, permitting AKT activation at Ser473 [4] [10].
  • Pathway redundancy: Isoform switching (e.g., p110β dependency in PTEN-null tumors) can bypass selective inhibition [9].

Dual PI3K/mTOR inhibitors simultaneously target:

  • All class I PI3K isoforms (preventing upstream signaling)
  • Both mTOR complexes (abrogating feedback and downstream effects)This approach maximizes pathway suppression, overcomes resistance, and enhances cytotoxicity in preclinical models [4] [10].

Historical Development of Dual PI3K/mTOR Inhibitors

The evolution of dual inhibitors progressed through key milestones:

  • Rapamycin analogs (1990s–2000s): Temsirolimus and everolimus (mTORC1 inhibitors) showed clinical efficacy but limited by feedback activation [1] [8].
  • First-generation ATP-competitive inhibitors (2000s): Compounds like PI-103 demonstrated preclinical proof-of-concept but suffered from poor pharmacokinetics [10].
  • Optimized dual inhibitors (2010s): PKI-587 (PF-05212384) and PKI-179 emerged with improved drug-like properties and oral bioavailability [2] [10].

Properties

CAS Number

1197160-28-3

Product Name

PKI-179

IUPAC Name

1-[4-[4-morpholin-4-yl-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea

Molecular Formula

C25H28N8O3

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H28N8O3/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34)/t20-,21+

InChI Key

WXUUCRLKXQMWRY-OYRHEFFESA-N

SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PKI179; PKI-179; PK I179.

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.